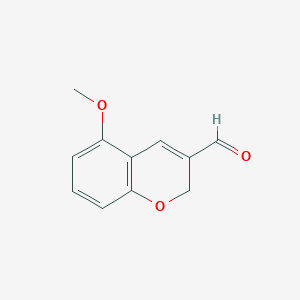

5-Methoxy-2H-chromene-3-carbaldehyde

Description

Significance of Chromene Cores in Heterocyclic Chemistry Research

The chromene nucleus, a heterocyclic system consisting of a benzene (B151609) ring fused to a pyran ring, is a cornerstone of natural product and medicinal chemistry. Current time information in Jackson County, US.uobaghdad.edu.iqrsc.org Chromenes are prevalent in a variety of plant-derived compounds, including alkaloids, flavonoids, and tocopherols, which contribute to their significant biological relevance. rsc.org This structural motif is considered a "privileged scaffold" in drug discovery because its derivatives exhibit a vast array of pharmacological activities. Current time information in Jackson County, US.msu.edu Researchers have extensively documented the anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties of compounds containing the chromene core. Current time information in Jackson County, US.uobaghdad.edu.iq The versatility of the chromene ring allows for structural modifications that can fine-tune its biological activity, making it a focal point for the development of novel therapeutic agents. rsc.org

Role of Chromene-3-Carbaldehydes as Key Intermediates in Organic Synthesis

Within the large family of chromene derivatives, chromene-3-carbaldehydes are particularly valued as key intermediates in organic synthesis. Their importance stems from the presence of two reactive functionalities: the aldehyde group and the electron-rich chromene ring system. This dual reactivity allows for a wide range of chemical transformations, enabling chemists to use them as building blocks for more complex molecular architectures. They serve as precursors for the synthesis of novel and intricate heterocyclic systems, demonstrating their value in creating diverse chemical libraries for further research.

Overview of Research Trends in 2H-Chromene-3-Carbaldehyde Chemistry

Current research in the field of 2H-chromene chemistry is focused on the development of efficient and sustainable synthetic methodologies. rsc.org A significant trend is the use of catalytic methods, including transition-metal catalysis and organocatalysis, to synthesize these scaffolds with high yield and selectivity. msu.edu There is also a growing interest in metal-free synthesis pathways to improve the environmental profile of these reactions. Furthermore, research is actively exploring the application of 2H-chromene-3-carbaldehydes in multicomponent reactions, where multiple chemical bonds are formed in a single step to rapidly generate molecular complexity. mdpi.com These efforts are aimed at streamlining the synthesis of new chromene derivatives for evaluation in materials science and as potential biologically active molecules. uobaghdad.edu.iqrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-10-3-2-4-11-9(10)5-8(6-12)7-14-11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZDPWCXCAHLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(CO2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628617 | |

| Record name | 5-Methoxy-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-41-6 | |

| Record name | 5-Methoxy-2H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Studies of 5 Methoxy 2h Chromene 3 Carbaldehyde Scaffolds

Electrophilic and Nucleophilic Reactivity of the Formyl Group

The aldehyde functionality of 5-Methoxy-2H-chromene-3-carbaldehyde is the key to its synthetic utility. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent α-proton is not readily removed, preventing typical enolate-based self-condensation. This reactivity profile enables a diverse array of chemical transformations.

The Wittig reaction is a cornerstone method for converting aldehydes into alkenes with high regioselectivity. In the context of this compound, this reaction is employed to synthesize 3-styryl-2H-chromene derivatives, which are of interest for their potential biological and material science applications. The reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated from a phosphonium (B103445) salt and a strong base. This process leads to the formation of a carbon-carbon double bond at the 3-position, extending the conjugation of the chromene system. nih.govias.ac.in

The reaction proceeds via a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide. nih.gov The stereochemistry of the resulting double bond (E/Z) can often be controlled by the choice of ylide and reaction conditions.

Table 1: Examples of Wittig Reaction for 3-Styryl-2H-chromene Synthesis This table is illustrative and based on the general reactivity of chromene-3-carbaldehydes.

| Starting Aldehyde | Wittig Reagent (from Phosphonium Salt) | Product |

|---|---|---|

| This compound | Benzyltriphenylphosphonium bromide | 5-Methoxy-3-styryl-2H-chromene |

| This compound | (4-Methoxybenzyl)triphenylphosphonium chloride | 3-(4-Methoxystyryl)-5-methoxy-2H-chromene |

| This compound | (4-Nitrobenzyl)triphenylphosphonium bromide | 5-Methoxy-3-(4-nitrostyryl)-2H-chromene |

| This compound | (4-Chlorobenzyl)triphenylphosphonium chloride | 3-(4-Chlorostyryl)-5-methoxy-2H-chromene |

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction typically occurs under mild, often acid-catalyzed, conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

These imine intermediates are valuable in their own right but are also frequently used for the subsequent synthesis of more complex heterocyclic structures without being isolated. The formation of the C=N double bond provides a new reactive site for further transformations, such as cyclization, reduction to secondary amines, or addition of other nucleophiles.

The reactivity of the formyl group makes this compound an excellent substrate for constructing fused heterocyclic systems through multicomponent reactions.

3H-Chromeno[3,4-c]quinolines: Chromene-3-carbaldehydes have been demonstrated as effective building blocks for synthesizing fused quinoline (B57606) systems. nih.gov For instance, in a Friedländer-type annulation, the aldehyde can react with an appropriately substituted aniline (B41778) derivative, such as 2-aminoacetophenone, under catalytic conditions. The reaction proceeds through an initial condensation to form an imine or enamine, followed by an intramolecular cyclization and dehydration to yield the tetracyclic 3H-chromeno[3,4-c]quinoline core.

Imidazo[1,2-a]pyridines: This privileged heterocyclic scaffold can be synthesized via the Groebke–Blackburn–Bienaymé reaction (GBB-3CR). mdpi.com In this one-pot, three-component reaction, this compound serves as the aldehyde component, reacting with a 2-aminopyridine (B139424) and an isocyanide. beilstein-journals.org The reaction is typically catalyzed by an acid and proceeds through the formation of an imine intermediate from the aldehyde and aminopyridine, which is then attacked by the isocyanide, followed by an intramolecular cyclization to furnish the highly substituted imidazo[1,2-a]pyridine (B132010) product. semanticscholar.orgresearchgate.net

Table 2: General Scheme for GBB-3CR Synthesis of Imidazo[1,2-a]pyridines

| Aldehyde Component | Amine Component | Isocyanide Component | Product |

|---|---|---|---|

| This compound | 2-Aminopyridine | tert-Butyl isocyanide | 2-(5-Methoxy-2H-chromen-3-yl)-3-(tert-butylamino)imidazo[1,2-a]pyridine |

| This compound | 2-Amino-5-chloropyridine | Cyclohexyl isocyanide | 6-Chloro-2-(5-methoxy-2H-chromen-3-yl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine |

| This compound | 2-Amino-4-methylpyridine | Benzyl isocyanide | 2-(5-Methoxy-2H-chromen-3-yl)-3-(benzylamino)-7-methylimidazo[1,2-a]pyridine |

The reaction of aldehydes with indoles to form bis(indolyl)methanes is a well-established transformation in heterocyclic chemistry. mdpi.com this compound can act as the electrophilic aldehyde component in this reaction. Typically, under acidic catalysis, the carbonyl group is protonated, enhancing its electrophilicity. This activated aldehyde is then attacked by the electron-rich C3 position of two indole (B1671886) molecules in a sequential manner.

This reaction provides a direct route to chromene-linked bis-indole derivatives, which are structures of interest in medicinal chemistry. nih.gov The choice of catalyst and reaction conditions can be crucial for achieving high yields and preventing the formation of side products.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for a wide range of biological activities. rjlbpcs.com They are commonly synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an aryl methyl ketone (acetophenone). scialert.netjetir.org

In this context, this compound can serve as the aromatic aldehyde. It is reacted with a substituted or unsubstituted acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. nih.gov The base deprotonates the α-carbon of the ketone to generate an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the chromene carbaldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the α,β-unsaturated ketone system characteristic of chalcones. rsc.org

Table 3: Illustrative Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde Component | Ketone Component | Product Name |

|---|---|---|

| This compound | Acetophenone | 1-Phenyl-3-(5-methoxy-2H-chromen-3-yl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(5-methoxy-2H-chromen-3-yl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(5-methoxy-2H-chromen-3-yl)prop-2-en-1-one |

| This compound | 4'-Nitroacetophenone | 1-(4-Nitrophenyl)-3-(5-methoxy-2H-chromen-3-yl)prop-2-en-1-one |

The Erlenmeyer-Plöchl synthesis is a classic reaction used to prepare azlactones (formally, 2-oxazolin-5-ones). conicet.gov.ar This reaction involves the condensation of an aldehyde with an N-acylglycine, such as hippuric acid (N-benzoylglycine), in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. d-nb.info

This compound can be used as the aldehyde component. The acetic anhydride serves both as a dehydrating agent and as a reagent to form a mixed anhydride with hippuric acid, which then cyclizes to form an intermediate oxazolone. This intermediate possesses an active methylene (B1212753) group at the C4 position, which is deprotonated by the base to form a nucleophile that condenses with the aldehyde. Subsequent elimination of water yields the final 4-arylidene-2-phenyl-5(4H)-oxazolone product, known as an azlactone. ijprajournal.com These azlactones are useful intermediates for the synthesis of α-amino acids and other heterocyclic compounds. d-nb.info

Reactions Involving the Chromene Core

The reactivity of the this compound scaffold is characterized by the interplay between the aldehyde functionality and the inherent reactivity of the chromene ring system. The electron-rich nature of the benzopyran ring and the presence of the conjugated double bond allow for a variety of chemical transformations.

Conjugate Addition of Nitroalkanes to 2H-Chromene-3-carbaldehydes

The conjugate addition of nitroalkanes to α,β-unsaturated aldehydes, a classic Michael addition, serves as a powerful tool for carbon-carbon bond formation. sctunisie.org In the context of 2H-chromene-3-carbaldehydes, this reaction provides a direct route to highly functionalized chroman derivatives, which are prevalent structural motifs in numerous natural products and biologically active compounds. arkat-usa.org

Organocatalytic studies have shown that the conjugate addition of nitroalkanes to various substituted 2H-chromene-3-carbaldehydes can be effectively catalyzed by amines. arkat-usa.org Prolinol triethylsilyl ether has been identified as a particularly effective catalyst for this transformation, with protonic solvents also playing a crucial role. The reaction of 2H-chromene-3-carbaldehydes with nitromethane, for instance, proceeds with excellent yields and high diastereoselectivities. arkat-usa.org While nitroethane and 1-nitropropane (B105015) are also viable nucleophiles, their reactions typically result in lower yields. A notable aspect of this organocatalytic approach is that while diastereoselectivity is high, the reactions often yield nearly racemic products, with very low enantioselectivities (3-5% ee). arkat-usa.org This method represents a novel pathway for synthesizing complex chroman derivatives. arkat-usa.org

The general mechanism involves the formation of a nitronate anion from the nitroalkane in the presence of a base, which then acts as the nucleophile in a 1,4-addition to the α,β-unsaturated aldehyde system of the chromene. sctunisie.org

Table 1: Conjugate Addition of Nitromethane to Substituted 2H-Chromene-3-carbaldehydes

| Entry | Substituent on Chromene | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | H | 3-(Nitromethyl)chroman-4-carbaldehyde | 92 | >20:1 |

| 2 | 6-Bromo | 6-Bromo-3-(nitromethyl)chroman-4-carbaldehyde | 89 | >20:1 |

| 3 | 6-Chloro | 6-Chloro-3-(nitromethyl)chroman-4-carbaldehyde | 91 | >20:1 |

| 4 | 8-Methoxy | 8-Methoxy-3-(nitromethyl)chroman-4-carbaldehyde | 85 | >20:1 |

Data adapted from a study on organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes. arkat-usa.org

Cycloaddition Reactions with Activated Alkynes

The 2H-chromene scaffold contains a conjugated diene system within its heterocyclic ring, making it a potential participant in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. organic-chemistry.org The reaction is a powerful tool for constructing complex cyclic systems with high stereospecificity. wikipedia.orglibretexts.org

In the case of this compound, the endocyclic double bond and the adjacent exocyclic double bond of the benzene (B151609) ring can theoretically act as the 4π-electron component. The reaction would be facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orglibretexts.org Therefore, activated alkynes, such as those bearing carboxylate or other electron-withdrawing substituents, are suitable dienophiles for this transformation. The cycloaddition would lead to the formation of complex, bridged polycyclic structures, effectively adding a new six-membered ring to the chromene framework.

While specific examples detailing the Diels-Alder reaction of this compound with activated alkynes are not extensively documented in the cited literature, the general principles of cycloaddition chemistry suggest its feasibility. Furthermore, related [3+2] cycloaddition reactions using 2H-chromene-3-carbaldehydes have been reported, demonstrating the utility of this scaffold in constructing fused heterocyclic systems like spirooxindole pyrrolidines. rsc.org These reactions proceed via the formation of an azomethine ylide from the carbaldehyde, which then undergoes a 1,3-dipolar cycloaddition. rsc.org

Derivatization via Oxidation of the Carbaldehyde to Carboxylic Acids

A straightforward and fundamental derivatization of the this compound scaffold is the oxidation of the aldehyde group to a carboxylic acid. This transformation yields 5-methoxy-2H-chromene-3-carboxylic acid, a valuable intermediate for further functionalization, such as amidation or esterification. The oxidation of aldehydes to carboxylic acids is a common transformation in organic synthesis, with numerous reagents and conditions available. nih.gov

For aromatic and α,β-unsaturated aldehydes, a particularly efficient and mild method involves the use of aqueous basic hydrogen peroxide. researchgate.net This system is effective for electron-rich aromatic aldehydes, making it suitable for the methoxy-substituted chromene derivative. The reaction typically proceeds in a solvent like methanol, providing the corresponding carboxylic acid in excellent yields. researchgate.net Other methods, such as those employing sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt in the presence of a scavenger like 2-methyl-2-butene, are also widely used for the selective oxidation of α,β-unsaturated aldehydes without affecting the double bond. nih.gov

While the synthesis of 2H-chromene-3-carboxylic acids has also been achieved through more complex routes like rhodium(III)-catalyzed C–H activation and [3+3] annulation, direct oxidation of the corresponding carbaldehyde remains the most direct and atom-economical approach. acs.org

Synthetic Transformations Leading to Functionalized Chromene Derivatives

The this compound scaffold is a versatile platform for the synthesis of a wide array of more complex, functionalized chromene derivatives. Both the aldehyde group and the chromene core can be targeted to introduce new functionalities and build molecular complexity. nih.govmsu.edu

The carbaldehyde group is a key handle for derivatization. For instance, it can be reduced to the corresponding primary alcohol, (5-methoxy-2H-chromen-3-yl)methanol, using standard reducing agents like sodium borohydride (B1222165) in methanol. nih.gov This alcohol can then be used in subsequent reactions, such as ether or ester formation. Alternatively, the aldehyde can be converted into an alkyne through a Corey-Fuchs reaction. This involves treatment with triphenylphosphine and carbon tetrabromide to form a dibromo-olefin, which is then treated with a strong base like n-butyllithium to furnish the terminal alkyne. nih.gov This alkyne derivative is a valuable precursor for click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions to form triazoles. nih.gov

The chromene ring system itself can also be modified. As discussed previously, conjugate additions can transform the 2H-chromene into a chroman system. arkat-usa.org Furthermore, domino or cascade reactions, such as the oxa-Michael/aldol condensation between a salicylaldehyde (B1680747) derivative and an α,β-unsaturated aldehyde, are fundamental to the synthesis of the 2H-chromene-3-carbaldehyde core itself and can be adapted to generate diverse substitution patterns. nih.govresearchgate.net These synthetic strategies enable the creation of libraries of chromene derivatives for various applications, including chemical biology and materials science. nih.govorientjchem.org

Table 2: Examples of Synthetic Transformations of 2H-Chromene-3-carbaldehyde Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 2H-Chromene-3-carbaldehyde | 1. CBr₄, PPh₃, Zn 2. n-BuLi, -78 °C | 3-Ethynyl-2H-chromene | nih.gov |

| 2H-Chromene-3-carbaldehyde | NaBH₄, Methanol | (2H-Chromen-3-yl)methanol | nih.gov |

| Salicylaldehyde, Acrolein | K₂CO₃, Dioxane, reflux | 2H-Chromene-3-carbaldehyde | researchgate.netias.ac.in |

| 2H-Chromene-3-carbaldehyde | Isatin, L-proline, Ethanol (B145695) | Spiro[chromeno[3,4-a]pyrrolizine-11,3′-indoline] derivative | rsc.org |

Spectroscopic and Computational Characterization of Chromene 3 Carbaldehyde Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. Each method provides unique information about the connectivity, functional groups, and three-dimensional arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 5-Methoxy-2H-chromene-3-carbaldehyde are not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The vinyl proton on the dihydropyran ring would also be downfield, coupled to the adjacent methylene (B1212753) protons. The methylene protons at the C2 position would likely appear as a multiplet. The aromatic protons would exhibit splitting patterns dependent on their positions relative to each other and the methoxy (B1213986) group. The methoxy (-OCH₃) protons would be visible as a sharp singlet, typically around δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, expected to resonate around δ 190 ppm. The carbons of the aromatic ring and the double bond in the pyran ring would appear in the δ 110-160 ppm region. The methoxy carbon would have a characteristic signal around δ 55-60 ppm, while the saturated C2 carbon would be the most upfield.

2D-NMR: To unambiguously assign all proton and carbon signals, various two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, between the vinyl proton and the C2 methylene protons, and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded protons and carbons, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the aldehyde proton would show a correlation to the C3 and C4 carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CHO | 9.7 | 191.0 |

| C2-H₂ | 4.9 | 65.0 |

| C4-H | 7.5 | 135.0 |

| C5-OCH₃ | 3.9 | 56.0 |

| C6-H | 6.7 | 110.0 |

| C7-H | 7.2 | 129.0 |

| C8-H | 6.8 | 115.0 |

| C3 | - | 128.0 |

| C4a | - | 120.0 |

| C5 | - | 158.0 |

Note: These are estimated values based on standard functional group ranges and substituent effects. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the conjugated aldehyde would be prominent around 1670-1690 cm⁻¹. The C=C stretching vibrations from the aromatic ring and the pyran ring would appear in the 1580-1650 cm⁻¹ region. The C-O stretching vibrations for the aryl ether of the methoxy group and the vinyl ether in the pyran ring would be observed in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions, respectively. Aromatic and vinylic C-H stretching would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups would appear just below 3000 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂, OCH₃) |

| 2850-2750 | C-H Stretch | Aldehyde (Fermi doublet) |

| 1690-1670 | C=O Stretch | Conjugated Aldehyde |

| 1650-1580 | C=C Stretch | Aromatic & Vinylic |

| 1275-1200 | C-O Stretch | Aryl Ether |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental formula. For this compound (C₁₁H₁₀O₃), the molecular weight is 190.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 190. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula. The fragmentation pattern would be key to structural confirmation. Plausible fragmentation pathways could include:

Loss of a hydrogen radical ([M-1]⁺) from the aldehyde.

Loss of the formyl radical (-CHO) to give a fragment at m/z = 161.

Loss of a methyl radical (-CH₃) from the methoxy group to yield a fragment at m/z = 175.

A retro-Diels-Alder reaction on the dihydropyran ring, which is a characteristic fragmentation for chromene structures.

UV-Vis spectroscopy measures the electronic transitions within a molecule. Conjugated systems like this compound are expected to be strong absorbers in the UV-Vis region. The spectrum would likely show multiple absorption bands corresponding to π→π* transitions within the conjugated system that includes the benzene (B151609) ring, the pyran double bond, and the carbonyl group. The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group, both conjugated with the π-system, would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to the unsubstituted chromene core.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and conformational details.

While SC-XRD data for this compound is not available in the surveyed literature, a detailed analysis of its isomer, 8-Methoxy-2H-chromene-3-carbaldehyde , provides an excellent illustration of the insights gained from this technique for this class of compounds. nih.gov The study revealed that this isomer crystallizes in the orthorhombic system with the space group Pbca. nih.gov

Table 3: Crystallographic Data for the Isomer 8-Methoxy-2H-chromene-3-carbaldehyde nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀O₃ |

| Formula Weight | 190.19 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.8940 (6) |

| b (Å) | 13.2079 (11) |

| c (Å) | 20.0964 (16) |

| V (ų) | 1829.9 (3) |

| Z | 8 |

This data is for the isomer 8-Methoxy-2H-chromene-3-carbaldehyde and is presented for illustrative purposes.

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) are frequently used to model the properties of chromene derivatives. eurjchem.com

Theoretical studies on this compound would typically begin with a geometry optimization to find the most stable molecular conformation. From this optimized structure, a wide range of properties can be calculated:

Spectroscopic Properties: NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be calculated and are often in good agreement with experimental values, aiding in the interpretation of spectra.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule, predicting its reactivity towards other chemical species.

Hirshfeld Surface Analysis: This analysis can be used to investigate and visualize intermolecular interactions in the hypothetical crystal lattice, providing insights into the nature and strength of packing forces. eurjchem.com

These computational approaches provide a deep, quantitative understanding of the molecule's structure and reactivity, complementing the qualitative and quantitative data obtained from experimental spectroscopic techniques.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the geometric and electronic structure of molecules. semanticscholar.org By approximating the exchange-correlation energy, DFT methods, such as B3LYP, can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. ekb.egopenaccesspub.org

For chromene systems, DFT calculations are used to determine optimized geometries, including bond lengths, bond angles, and dihedral angles. semanticscholar.org In the case of the isomeric compound, 8-Methoxy-2H-chromene-3-carbaldehyde, X-ray crystallography has shown that the fused dihydropyran ring adopts a half-chair conformation. nih.gov DFT optimization of similar chromene derivatives corroborates these non-planar geometries. ekb.eg For this compound, the methoxy group at the 5-position and the carbaldehyde group at the 3-position are expected to significantly influence the electronic distribution within the molecule. The high dipole moment calculated for some chromene derivatives suggests a notable charge separation, which can impact intermolecular interactions and solubility. semanticscholar.org

Table 1: Representative Structural Parameters for Methoxy-Chromene Derivatives Data based on crystallographic studies of the isomeric 8-Methoxy-2H-chromene-3-carbaldehyde nih.gov.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 |

| Crystal System | Orthorhombic |

| Key Conformation | Dihydropyran ring in half-chair form |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. rsc.org

In studies of various chromene derivatives, the HOMO is typically localized over the electron-rich benzopyran ring system, while the LUMO is often distributed over the electron-withdrawing portions of the molecule. For this compound, the electron-donating methoxy group would likely elevate the HOMO energy level, enhancing its electron-donating capacity. Conversely, the electron-withdrawing carbaldehyde group would lower the LUMO energy, making the molecule a better electron acceptor. The resulting energy gap provides insights into the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org

Table 2: FMO Properties of Related Chromene Derivatives Values are representative examples from computational studies on various chromene systems. rsc.org

| Parameter | Description | Typical Value (eV) |

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.0 to -6.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 3.5 to 5.2 |

Global Reactivity Descriptors (GRDs)

Global Reactivity Descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. nih.gov These parameters, calculated using DFT, include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). ekb.egresearchgate.net

Hardness (η) measures resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Softness (S) is the reciprocal of hardness and indicates a higher reactivity. rsc.org

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts additional electronic charge from the environment.

For chromene derivatives, these descriptors help in predicting their behavior in chemical reactions. A lower hardness and higher softness value suggest greater reactivity. rsc.org The electrophilicity index is particularly useful for characterizing the molecule's ability to act as an electrophile in reactions. researchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Representative Chromene Derivative Based on general principles and data from related heterocyclic compounds. rsc.orgnih.gov

| Descriptor | Formula | Significance |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability and resistance to deformation. |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons. |

| Chemical Potential (μ) | -χ | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ekb.eguni-muenchen.de The MEP map displays color-coded regions on the molecular surface, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient areas (positive potential, susceptible to nucleophilic attack). researchgate.netwolfram.com

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the carbonyl group and the methoxy group, highlighting these as the primary sites for electrophilic interactions and hydrogen bonding. researchgate.net The hydrogen atoms of the aldehyde group and the aromatic ring would likely exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. This analysis is crucial for understanding non-covalent interactions, which are vital in biological systems.

Non-Linear Optical (NLO) Properties Investigations

Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. nih.gov The key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), can be calculated using computational methods like DFT. ekb.egsemanticscholar.org

Chromene derivatives, with their fused ring system, are known to possess NLO properties. researchgate.netnih.gov The presence of donor (methoxy) and acceptor (carbaldehyde) groups enhances the molecular dipole moment and polarizability, which are prerequisites for a significant NLO response. rsc.org A high first-order hyperpolarizability (β) value indicates a strong second-order NLO response, which is essential for applications like frequency doubling of light. Computational studies on related chromenes have shown that they can possess promising NLO characteristics, suggesting that this compound could also be a viable NLO material. rsc.orgsemanticscholar.org

Table 4: NLO Properties of Related Heterocyclic Compounds Data is representative of computational studies on various chromene and coumarin-based systems. rsc.orgsemanticscholar.org

| Property | Symbol | Significance |

| Dipole Moment | μ | Measures charge separation. |

| Average Polarizability | ⟨α⟩ | Ease of distortion of the electron cloud. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. |

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. openaccesspub.org This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

While no specific docking studies on this compound have been reported, research on structurally similar chromene and benzofuran (B130515) derivatives demonstrates their potential to interact with various biological targets. For instance, derivatives of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde have been evaluated as potential inhibitors for enzymes related to Alzheimer's disease, such as acetylcholinesterase (AChE). nih.govnih.gov Similarly, other methoxy-substituted heterocyclic compounds have been docked against cancer-related proteins like Aurora A kinase. These studies typically reveal that the oxygen atoms in the methoxy and carbonyl groups act as hydrogen bond acceptors, while the aromatic rings engage in π-π stacking or hydrophobic interactions within the protein's active site. Such findings suggest that this compound could be a valuable scaffold for designing ligands that target a range of protein receptors. nih.gov

Exploration of Biological Activities and Mechanisms of Action for Chromene 3 Carbaldehyde Scaffolds

Antimicrobial and Antibacterial Efficacy

Chromene-3-carbaldehyde derivatives have demonstrated notable efficacy against a range of microbial pathogens. Their activity spans various bacterial species, including those with significant clinical resistance, as well as mycobacteria.

Activity against Gram-Positive and Gram-Negative Bacteria

The broad-spectrum antibacterial potential of the chromene-3-carbaldehyde scaffold has been evaluated against several common pathogens.

Staphylococcus aureus : As a versatile Gram-positive pathogen, S. aureus is a frequent target in antibacterial research. Studies on chromene derivatives have shown significant anti-staphylococcus activity. The structural complexity and lipophilicity of the chromene core are thought to facilitate penetration of the bacterial cell membrane, contributing to their drug-like characteristics.

Escherichia coli : Representing Gram-negative bacteria, E. coli possesses a more complex cell wall structure that often confers greater resistance to antibacterial agents. Nevertheless, certain synthesized derivatives based on the 2H-chromene-3-carbaldehyde framework have shown inhibitory effects against E. coli.

Staphylococcus pneumoniae : This Gram-positive bacterium is a primary cause of community-acquired pneumonia. While specific studies on 5-Methoxy-2H-chromene-3-carbaldehyde are not detailed, the general class of chromenes has been investigated for activity against S. pneumoniae, which is known for its high genetic diversity and significant antibiotic resistance. New antimicrobial agents are continuously being tested against multidrug-resistant strains of this pathogen.

Bacillus cereus : This Gram-positive, food-borne pathogen is another bacterium against which chromene derivatives have been tested. Research has shown that certain 2H-chromen-2-one derivatives exhibit a significant antibacterial effect against B. cereus, with some compounds demonstrating bactericidal activity stronger than standard antibiotics like cephalexin.

| Compound Type | Bacterial Strain | Activity | Reference |

| 2H-Chromen-2-one derivative (a3) | Staphylococcus aureus | Stronger than cephalexin | |

| 2H-Chromen-2-one derivative (a3) | Escherichia coli | Stronger than streptomycin | |

| 2H-Chromen-2-one derivative (a3) | Bacillus cereus | Stronger than cephalexin | |

| 4-Amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde derivatives | Bacillus cereus | Demonstrated inhibition zone |

Anti-tubercular Activity

Tuberculosis remains a global health challenge, necessitating the development of novel therapeutic agents. The chromene scaffold is found in several naturally occurring compounds that have been reported as anti-tubercular agents. Synthetic derivatives have also been a focus of research, with numerous studies evaluating their efficacy against Mycobacterium tuberculosis. This research has established the chromene framework as a valuable pharmacophore for the development of new antibacterial drugs.

Investigation of Peptide Deformylase and Dihydrofolate Reductase Inhibition

The search for new antibiotics often involves targeting essential bacterial enzymes that are absent in humans.

Peptide Deformylase (PDF) : This metalloenzyme is crucial for bacterial protein maturation and is considered an excellent target for developing new antibiotics. While PDF inhibitors have shown significant potential as antibacterial agents, specific studies detailing the inhibitory activity of this compound or its close derivatives against this enzyme are not prominent in the reviewed literature.

Dihydrofolate Reductase (DHFR) : DHFR is another vital enzyme in both prokaryotic and eukaryotic cells, playing a key role in the synthesis of nucleic acid precursors. It is a well-established target for antibacterial, antimalarial, and anticancer drugs. Although numerous heterocyclic compounds have been developed as DHFR inhibitors, direct research linking the chromene-3-carbaldehyde scaffold to significant DHFR inhibition is not extensively documented.

Proposed Mechanisms of Action

The antibacterial effects of chromene derivatives are believed to be exerted through several mechanisms.

DNA Gyrase Inhibition : One of the primary proposed mechanisms is the inhibition of bacterial DNA gyrase. This enzyme is essential for controlling the topological state of DNA during replication. In silico docking studies have been performed on chromene aldehyde derivatives, revealing potential binding modes within the active site of the DNA gyrase enzyme.

Membrane Disruption : The lipophilic nature of the chromene scaffold may allow it to penetrate and disrupt the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is common for various antimicrobial compounds and is a plausible mode of action for chromene derivatives.

ATP-Dependent Enzyme Interference : Some antimicrobial agents function by interfering with ATP-dependent cellular processes. Carmofur, for example, has been shown to decrease intracellular ATP levels in S. pneumoniae. While not directly demonstrated for chromene-3-carbaldehydes, interference with bacterial energy metabolism remains a possible mechanism of action that warrants further investigation.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Beyond their antimicrobial effects, chromene derivatives have been explored for their anti-inflammatory properties. Chronic inflammation is a key factor in numerous diseases, and the modulation of inflammatory pathways is a significant therapeutic goal.

Inhibition of Inflammatory Mediators

Tumor Necrosis Factor-alpha (TNF-α) : TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. A novel series of chromene-based compounds has been identified as potent inhibitors of TNF-α production. These derivatives were shown to inhibit the production of TNF-α stimulated by bacterial lipopolysaccharide (LPS) in human peripheral blood mononuclear cells. The mechanism for this inhibition is linked to the suppression of NF-κB mediated transcription activation.

Interleukin-6 (IL-6) : IL-6 is another crucial pro-inflammatory cytokine involved in a wide range of inflammatory diseases. While the inhibition of IL-6 signaling is a validated therapeutic strategy for conditions like rheumatoid arthritis, specific studies demonstrating the direct inhibition of IL-6 by this compound or related derivatives are limited in the available research. However, some compounds have been shown to reduce inflammatory cytokines like TNF-α and IL-6 in in vivo mouse infection models.

Cyclooxygenase (COX-2) Inhibition Studies

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins (B1171923) from arachidonic acid. biointerfaceresearch.com While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and its expression significantly increases during inflammation. scinito.aiekb.eg Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. scinito.ai

Various synthetic and natural compounds based on heterocyclic scaffolds have been investigated as potential COX-2 inhibitors. biointerfaceresearch.com Studies on kuwanon derivatives, which possess a chromene core, isolated from Morus alba, revealed significant COX-2 inhibitory activity. nih.gov Specifically, Kuwanon A demonstrated selective COX-2 inhibition with an IC50 value of 14 μM and a selectivity index (SI) greater than 7.1, comparable to the commercial drug celecoxib. nih.gov Another derivative, Kuwanon H, also showed potent COX-2 inhibition, although it was less selective. nih.gov These findings highlight the potential of the chromene scaffold in the design of new and effective COX-2 inhibitors. nih.gov Molecular modeling studies suggest that interactions with key residues in the COX-2 active site, such as Y355, Y385, and S530, are crucial for inhibitory activity. researchgate.net

In Vitro COX-2 Inhibition Data for Chromene Derivatives

| Compound | COX-2 IC50 (μM) | Selectivity Index (SI) | Source |

| Kuwanon A | 14 | >7.1 | nih.gov |

| Celecoxib (Reference) | - | >6.3 | nih.gov |

| Compound 3e | 0.57-0.72 | 186.8–242.4 | nih.gov |

| Compound 3f | 0.57-0.72 | 186.8–242.4 | nih.gov |

| Compound 3r | 0.57-0.72 | 186.8–242.4 | nih.gov |

| Compound 3s | 0.57-0.72 | 186.8–242.4 | nih.gov |

Lipoxygenase (LOX-5, LOX-15) Inhibition Studies

Lipoxygenases (LOXs) are a family of enzymes that catalyze the hydroperoxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.gov The main human isoforms, including 5-LOX and 15-LOX, are implicated in various inflammatory conditions. nih.gov Targeting these enzymes, in addition to COX-2, represents a multi-step approach to shutting down the arachidonate (B1239269) inflammatory pathway. nih.gov

Chromone-based scaffolds have shown promise as inhibitors of LOX enzymes. In one study, a chromone (B188151) derivative emerged as the most potent 15-LOX inhibitor with an IC50 of 1.72 μM, demonstrating nearly double the activity of the natural flavonoid quercetin (B1663063) (IC50 3.34 μM). nih.gov Other related compounds also exhibited potencies similar to or greater than quercetin. nih.gov Furthermore, a series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives were evaluated for their inhibitory effects on LOX enzymes. One derivative, 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, displayed a significant inhibitory effect against LOX-15 (IC50 = 9.6 μM) and was also evaluated for its potential to inhibit human 5-LOX. nih.gov

In Vitro Lipoxygenase Inhibition Data for Chromene Scaffolds

| Compound Scaffold | Target Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) | Source |

| Chromone derivative | 15-LOX | 1.72 | Quercetin | 3.34 | nih.gov |

| 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde | LOX-15 | 9.6 | - | - | nih.gov |

| Chromone derivative 1a | 15-LOX | - | Quercetin | 1.2x more active | nih.gov |

| Coumarin (B35378) derivative 6 | 15-sLOX | 0.17 | Nordihydroguaiaretic acid | 0.29 | nih.gov |

Anticancer and Cytotoxic Potential

The chromene framework is a privileged scaffold in the development of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against a variety of human cancer cell lines. diva-portal.orgnih.gov The mechanisms underlying their activity are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic proteins.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines (e.g., MCF-7, HeLa, HCT-116, H-357, MD-MB-231)

A wide range of chromene derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, novel chromene/ nih.govdiva-portal.orgtriazole hybrid derivatives were screened against MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) cancer cells. One compound from this series showed outstanding activity against all three cell lines, with IC50 values of 2.67 μM (MCF-7), 3.13 μM (PC-3), and 3.05 μM (HeLa).

Similarly, indole-tethered chromene derivatives displayed very good cytotoxic activity against a panel of cancer cell lines, with IC50 values ranging from 7.9 to 9.1 µM. nih.gov In another study, certain chromene derivatives exhibited high in vitro cytotoxic activity against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with IC50 values as low as 2.41 µg/mL against HepG-2. diva-portal.org The triple-negative breast cancer cell line MDA-MB-231 has also been shown to be sensitive to chromene compounds.

Cytotoxicity of Various Chromene Derivatives Against Human Cancer Cell Lines

| Compound/Derivative Series | Cell Line | Cancer Type | IC50/GI50 Value | Source |

| Chromene/ nih.govdiva-portal.orgtriazole hybrid (8j) | MCF-7 | Breast | 2.67 ± 0.03 μM | |

| Chromene/ nih.govdiva-portal.orgtriazole hybrid (8j) | HeLa | Cervical | 3.05 ± 0.05 μM | |

| Chromene derivative (91) | HCT-116 | Colon | 4.98 µg/mL | diva-portal.org |

| Chromene derivative (91) | MCF-7 | Breast | 6.72 µg/mL | diva-portal.org |

| Indole-tethered chromene (4c, 4d) | Various | - | 7.9 - 9.1 µM | nih.gov |

| Malloapelta derivative (2) | TOV-21G | Ovarian | GI50: 0.06 μM | |

| Malloapelta derivative (3) | TOV-21G | Ovarian | GI50: 0.08 μM | |

| Malloapelta derivative (7) | TOV-21G | Ovarian | GI50: 0.10 μM | |

| 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f) | MCF-7 | Breast | Cytotoxic | nih.gov |

| 9-Bromo-2,3-diethylbenzo[de]chromene-7,8-dione (MSN54) | HL-60/MX2 | Leukemia | 1.43 µM |

Exploration of Mechanisms Inducing Apoptosis and Anti-microtubular Effects

The anticancer activity of 4H-chromenes is attributed to several mechanisms, including the disruption of microtubules and the induction of apoptosis. diva-portal.org Certain 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromenes have been shown to cause substantial microtubule disruption, leading to G2/M cell-cycle arrest. This anti-microtubular effect is a key mechanism for inhibiting cell division and proliferation in cancer cells.

In addition to disrupting the cytoskeleton, many chromene derivatives are potent inducers of apoptosis. Studies on compounds isolated from Mallotus apelta showed that their cytotoxic effects were mediated by the activation of caspases 8 and 9, and PARP. These compounds also modulated the expression of Bcl-2 family proteins, increasing pro-apoptotic Bak and Bax while decreasing anti-apoptotic Bcl-xL and survivin. This modulation of key apoptotic regulators, along with the inhibition of the NF-κB signaling pathway, highlights a multi-faceted mechanism for inducing programmed cell death in cancer cells.

Inhibition of Specific Oncogenic Targets (e.g., Rab23 protein, hCA IX, Topoisomerase I and II)

Research has focused on identifying specific molecular targets for chromene derivatives to achieve more selective anticancer therapy.

Rab23 protein: Overexpression of the Rab23 protein is linked to various human cancers. diva-portal.org In silico molecular docking studies have been conducted to identify chromene derivatives as potential Rab23 protein inhibitors. nih.govdiva-portal.org These computational studies showed that chromeno[2,3-b] pyridine (B92270) derivatives interact favorably with the binding site of the Rab23 protein, suggesting a potential mechanism of action against cancers driven by this oncogene. diva-portal.org

Human Carbonic Anhydrase IX (hCA IX): The tumor-associated isoform of carbonic anhydrase, hCA IX, is overexpressed in many hypoxic tumors and is involved in cancer progression. The chromene scaffold has been identified as a promising framework for developing selective inhibitors of hCA IX and the related hCA XII isoform. A series of chromene-based sulfonamides were synthesized and tested, with several derivatives showing potent inhibition of hCA IX, some with Ki values superior to the reference inhibitor Acetazolamide. For example, 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide displayed an excellent Ki of 16.6 nM against hCA IX. This selectivity for tumor-associated isoforms over cytosolic ones (hCA I and II) is crucial for minimizing off-target side effects.

Topoisomerase I and II: DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. Inhibitors can act as "poisons," which trap the enzyme-DNA complex, or as catalytic inhibitors. A novel mansonone F derivative, 9-bromo-2,3-diethylbenzo[de]chromene-7,8-dione (MSN54), was identified as a specific, non-intercalative catalytic inhibitor of Topoisomerase IIα. This compound exhibited significant cytotoxicity, particularly against a cell line resistant to Topoisomerase II poisons, highlighting its potential to overcome certain types of drug resistance.

Antioxidant and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Compounds with antioxidant and free radical scavenging properties are therefore of significant therapeutic interest. The chromene scaffold is found in many natural and synthetic compounds known for their antioxidant activity.

DPPH and ABTS.+ Free Radical Scavenging Assays

The antioxidant potential of chemical compounds is frequently evaluated by their ability to scavenge synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) assays are two of the most common spectrophotometric methods used for this purpose. nih.govnih.gov

The DPPH assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, which is characterized by a deep violet color. e3s-conferences.org This donation neutralizes the radical, leading to a loss of color that is measured as a decrease in absorbance at approximately 517 nm. nih.gov The ABTS assay operates on a similar principle, where the pre-formed blue-green ABTS radical cation is reduced by an antioxidant to its colorless neutral form, with the change in absorbance typically measured around 734 nm. nih.gove3s-conferences.org The results of these assays are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. nih.gov

Phenolic compounds, including various chromene derivatives, are well-known for their antioxidant and radical scavenging activities. lawdata.com.tw The presence of hydroxyl groups on the aromatic ring is a key structural feature for this activity. nih.gov While specific data for this compound is not extensively detailed in the provided literature, the broader class of chromene derivatives has shown promise. For instance, studies on various plant extracts rich in phenolic compounds, including those with chromene-like structures, have demonstrated significant scavenging activity in both DPPH and ABTS assays. nih.govlawdata.com.tw The methoxy (B1213986) group, as seen in this compound, can influence the electronic properties of the molecule and its antioxidant potential. mdpi.com

Table 1: Illustrative DPPH and ABTS Radical Scavenging Activity for Antioxidant Compounds This table presents example data for known antioxidants to illustrate how results from these assays are typically reported.

| Compound | Assay | IC50 (µg/mL) | Source |

|---|---|---|---|

| Gallic Acid Hydrate | ABTS | 1.03 ± 0.25 | nih.gov |

| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 | nih.gov |

| Caffeic Acid | ABTS | 1.59 ± 0.06 | nih.gov |

| Quercetin | ABTS | 1.89 ± 0.33 | nih.gov |

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to determine the total antioxidant capacity of a substance. nih.govsigmaaldrich.com Unlike radical scavenging assays, FRAP measures the ability of an antioxidant to act as a reducing agent. sigmaaldrich.comsigmaaldrich.com The assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex in an acidic medium. mdpi.comnih.gov The change in absorbance is monitored spectrophotometrically at approximately 593 nm, and the intensity of the blue color is directly proportional to the reducing power of the sample. sigmaaldrich.com

The antioxidant capacity in the FRAP assay is quantified by the potential of the antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). sigmaaldrich.com This electron-donating capacity is a crucial mechanism for how antioxidants protect cells from the damage caused by reactive oxygen species. sigmaaldrich.com The results are typically expressed as equivalents of a standard antioxidant, such as Trolox or ferrous sulfate. nih.govresearchgate.net

The structural features of phenolic compounds, such as the number and position of hydroxyl and methoxy groups, significantly influence their activity in the FRAP assay. mdpi.com For example, studies on phenolic acids have shown that compounds with adjacent hydroxyl groups exhibit strong reducing power. mdpi.com Methylation of hydroxyl groups tends to decrease the antioxidant activity as it reduces the number of active hydrogen-donating groups. mdpi.com This suggests that the methoxy group in this compound would modulate its reducing potential compared to a hydroxylated analogue.

Table 2: Example FRAP Values for Different Plant Extracts This table shows representative data to demonstrate the output of FRAP assays, expressed in Trolox equivalents.

| Plant Extract | FRAP Value (µmol Trolox/g dw) | Source |

|---|---|---|

| Origanum vulgare | >400 | nih.gov |

| Origanum majorana L. | >400 | nih.gov |

| Melissa officinalis | >400 | nih.gov |

Antiviral Activities (e.g., Anti-HCV, Anti-HIV)

Chromene derivatives have been identified as a promising class of heterocyclic scaffolds for the development of novel antiviral agents. nih.gov They have been reported to possess a wide range of biological applications, including activity against both DNA and RNA viruses. nih.gov The antiviral mechanism of chromene-containing compounds can vary, often interfering with different stages of the viral life cycle, such as entry, replication, and assembly. nih.govnih.gov

In the context of Hepatitis C Virus (HCV), a member of the Flaviviridae family, natural compounds are being explored as a source for new antiviral molecules. nih.gov While specific studies on this compound against HCV were not found, related chromene structures have been investigated. The search for new anti-HCV agents is driven by the need for more accessible therapies. nih.gov

Regarding the Human Immunodeficiency Virus (HIV), various fused chromene derivatives have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. researchgate.net Certain synthetic chromenes have shown potential as anti-HIV agents. researchgate.net Additionally, 5,6-dihydro derivatives of thymidine (B127349) containing a 5-halo-6-methoxy structure have been investigated as potential anti-AIDS drugs, demonstrating that modifications to heterocyclic rings can yield potent antiviral activity. nih.gov The anti-dengue virus potential of chromene derivatives has also been analyzed, with these compounds targeting viral components like the envelope protein and various enzymes essential for replication. nih.govnih.gov

Neurological Target Modulation (e.g., Anti-Alzheimer's, Cholinesterase Inhibition)

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) has prompted research into multi-target-directed ligands. mdpi.com Chromene scaffolds are of significant interest in this area. researchgate.net One of the primary therapeutic strategies for AD is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com

Derivatives of the 2H-chromene skeleton have been designed and synthesized as dual inhibitors of both AChE and monoamine oxidase B (MAO-B), another key enzyme implicated in neurodegeneration. nih.gov Methoxy substituents on the chromene ring have been shown to influence the affinity for these enzyme targets. nih.gov For example, in one study on 2H-chromen-2-one derivatives, methoxy groups at positions 6 and 7 were found to increase the affinity for MAO-B. nih.gov

Furthermore, furo[3,2-g]chromene-6-carbaldehyde derivatives have been evaluated for their potential as anti-Alzheimer's agents, targeting cholinesterases as well as β-secretase (BACE-1). nih.gov Oxidative stress is another mechanism implicated in AD, and the antioxidant properties of chromene-based compounds could provide neuroprotective effects. nih.govnih.gov The development of chromene derivatives as multi-functional agents that can inhibit cholinesterases, prevent amyloid-beta aggregation, and exert antioxidant effects is a promising strategy for AD treatment. mdpi.comnih.gov

Table 3: Cholinesterase Inhibitory Activity of an Exemplary 2H-Chromen-2-one Derivative This table provides an example of inhibitory concentrations for a related chromene compound against cholinesterase enzymes. | Compound | Target Enzyme | IC50 (µM) | Source | | :--- | :--- | :--- | | Derivative 3h (a decorated 2H-chromen-2-one) | AChE | 8.99 | nih.gov | | Derivative 3h (a decorated 2H-chromen-2-one) | MAO-B | 0.0028 | nih.gov |

Structure Activity Relationship Sar Studies of Chromene 3 Carbaldehyde Derivatives

Impact of Substituent Position and Electronic Nature on Biological Efficacy

The biological activity of chromene-3-carbaldehyde derivatives is significantly modulated by the position and electronic properties of substituents on the chromene core and any associated aryl rings. Research has consistently shown that both the location and the electron-donating or electron-withdrawing nature of these functional groups can dramatically alter the efficacy of the compounds against various biological targets.

The substitution pattern on a phenyl ring attached to the chromene scaffold plays a critical role in determining the cytotoxic and antimicrobial properties of these derivatives. Studies have indicated that substitutions at the meta and para positions of a 6-phenyl group can enhance cytotoxicity. For instance, the introduction of methoxy (B1213986) or methyl groups at these positions has been shown to improve the biological activity of certain chromene derivatives.

Furthermore, the electronic effects of substituents are a key determinant of biological potency. A systematic analysis of derivatives with substituents on a 10-phenyl ring revealed that electron-withdrawing groups, such as halogens (Br, Cl, F), nitro (NO₂), and hydroxyl (OH) groups, particularly at the 3-position, positively influence antimicrobial and cytotoxic activities. This is attributed to their ability to alter the electron density of the molecule, which can enhance interactions with biological targets. The inductive (-I) and mesomeric (-M) effects of these substituents are major contributors to this increased activity. Conversely, compounds with substituents at the 2- or 4-positions tend to exhibit lower activity, regardless of their electronic nature. Among the halogens, bromo derivatives have often been found to be more effective than their chloro and fluoro counterparts.

The following table summarizes the correlation between substituent position, electronic effects, and the observed biological activity in a series of pyrano[2,3-f]chromene derivatives.

| Activity Level | Position of Substituent | Example Substituents | Major Electronic Effect | Observed Biological Activity |

|---|---|---|---|---|

| High | 3-position | -Br, -NO₂, -OH, -Cl | -I, -M | Antibacterial, Cytotoxic |

| Mild | 2,4-positions | -F, -Cl, -Butyl, -OH | +I, +M, -I | Antibacterial, Cytotoxic |

| Low | 2,3,4-positions | -Br (at 2), -Cl (at 3), -OH (at 4) | -I, +M | Antibacterial, Cytotoxic |

Stereochemical Influences on Activity

Stereochemistry is a critical factor that can profoundly influence the biological activity of chromene-3-carbaldehyde derivatives. The three-dimensional arrangement of atoms in these molecules dictates how they interact with chiral biological targets such as enzymes and receptors. Even subtle changes in stereochemistry can lead to significant differences in potency and selectivity.

The synthesis of chromene derivatives often involves reactions that can generate multiple stereoisomers. For example, in [3+2] cycloaddition reactions involving 2H-chromene-3-carbaldehyde, the formation of new chiral centers can result in various diastereomers and enantiomers. rsc.org The regio- and stereoselectivity of such reactions are crucial, and computational studies using Density Functional Theory (DFT) are often employed to predict the most stable product. rsc.org Advanced NMR techniques, including COSY, NOESY, and HMBC, are essential for determining the precise stereochemistry of the synthesized compounds. rsc.org

The orientation of substituents on the chromene ring, such as the axial or equatorial position of an aryl group, can be determined by analyzing NMR coupling constants. For instance, a large coupling constant between protons on adjacent carbons (e.g., J = 12.2–13.5 Hz) can indicate a trans-diaxial relationship, confirming the stereochemical configuration at that position. mdpi.com

While direct comparisons of the biological activities of different stereoisomers of 5-Methoxy-2H-chromene-3-carbaldehyde are not extensively documented, the principle that stereoisomers can exhibit different biological effects is well-established for other chromene compounds. For example, studies on cannabichromene (B1668259) and its isomers have shown variations in their anti-inflammatory, antibacterial, and antifungal activities. nih.gov This underscores the general importance of chirality in drug action, where one isomer may fit perfectly into a binding site while another may have a weak or non-existent interaction. nih.gov Therefore, controlling and characterizing the stereochemistry of chromene-3-carbaldehyde derivatives is a vital aspect of developing them into effective therapeutic agents. nih.gov

Pharmacophoric Insights from Molecular Docking and Ligand-Protein Interactions

Molecular docking simulations are a powerful tool for understanding how chromene-3-carbaldehyde derivatives interact with their biological targets at the molecular level. These computational studies provide valuable insights into the key pharmacophoric features—the essential spatial and electronic characteristics—required for binding and biological activity.

Docking studies have been successfully employed to elucidate the binding modes of chromene derivatives with a variety of enzymes. For example, simulations have shown that these compounds can fit into the ATP-binding pocket of the DNA gyrase B enzyme, a key target for antibacterial agents. bac-lac.gc.ca The models suggest that the chromene derivatives adopt a binding mode similar to that of known inhibitors, highlighting their potential as novel antibacterial drugs. bac-lac.gc.ca In another study, docking of spirooxindole-chromene hybrids into the active site of bacterial DNA gyrase revealed a strong binding affinity, with specific interactions enhancing their inhibitory potential. rsc.org

For anti-Alzheimer's applications, furo[3,2-g]chromene-6-carbaldehyde derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These studies have identified specific interactions, such as:

Hydrogen Bonds: The ketone and carbaldehyde moieties of the chromene derivatives can form hydrogen bonds with key amino acid residues, such as histidine and tyrosine, within the enzyme's active site. nih.gov

Van der Waals and Carbon-Hydrogen Interactions: The carbaldehyde group can also engage in weaker interactions with other residues, further stabilizing the ligand-protein complex. nih.gov

The table below details the predicted binding interactions of a furochromone carbaldehyde derivative with acetylcholinesterase, as identified through molecular docking.

| Molecular Moiety | Type of Interaction | Interacting Protein Residue |

|---|---|---|

| Ketone | Hydrogen Bond | Histidine-438 |

| Carbaldehyde | Hydrogen Bond | Tyrosine-128 |

| Carbaldehyde Hydrogen | Carbon-Hydrogen Bond | Glutamine-197 |

| Carbaldehyde Hydrogen | Van der Waals | Glycine-439 |

These detailed interaction maps help in generating pharmacophore models, which serve as templates for designing new derivatives with improved binding affinity and selectivity. nih.gov Such models have also been used to understand the anticancer activity of chromene derivatives, for instance, by simulating their interactions with targets like tubulin and cyclin-dependent kinase 2 (CDK-2). globalresearchonline.netresearchgate.net

Correlation between Computational Descriptors and Biological Activity

Computational chemistry provides a suite of tools to quantify the physicochemical properties of molecules, known as descriptors, and to correlate these with their biological activities. This approach, often termed Quantitative Structure-Activity Relationship (QSAR), is instrumental in predicting the efficacy of new chromene-3-carbaldehyde derivatives and in understanding the mechanistic basis of their action.

Various computational methods are employed in the SAR studies of chromene derivatives:

Density Functional Theory (DFT): DFT studies are used to investigate the electronic structure of molecules and to model reaction mechanisms. rsc.org This can help in understanding the regio- and stereoselectivity of synthetic pathways, ensuring the desired compounds are produced. rsc.org

2D-QSAR: Two-dimensional QSAR models establish a mathematical relationship between the biological activity and the 2D structural features of the compounds. These models are useful for predicting the activity of new derivatives based on their chemical structure.

Molecular Mechanics Generalized-Born Surface Area (MM-GBSA): This method is used to calculate the binding free energy of a ligand to its protein target. MM-GBSA analysis can confirm the stability of the docked pose of a chromene derivative in an enzyme's active site and provide a more accurate prediction of its binding affinity. globalresearchonline.net

ADMET Predictions: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions are crucial for evaluating the drug-likeness of newly designed compounds. rsc.org These predictions help to identify candidates with favorable pharmacokinetic properties for oral administration, filtering out those likely to fail in later stages of drug development. rsc.org

By combining these computational approaches, researchers can build robust models that link specific molecular properties—such as electronic distribution, hydrophobicity, and steric factors—to the observed biological effects. This synergy between computational and experimental data accelerates the process of drug discovery, allowing for a more rational design of potent and selective chromene-3-carbaldehyde-based therapeutic agents.

Advanced Applications and Future Research Directions of Chromene 3 Carbaldehydes

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Chromene-3-carbaldehydes are highly valued as versatile synthons in organic chemistry due to the presence of multiple reactive sites. The aldehyde group readily participates in condensations, cycloadditions, and other transformations, while the pyran ring system can be further functionalized.

The synthesis of 5-Methoxy-2H-chromene-3-carbaldehyde itself involves the reaction of specific precursors, highlighting its role as a constructed intermediate. chemsrc.com Its established synthetic route provides a foundation for its use in more elaborate molecular architectures.

| Product | Precursor 1 | Precursor 2 | Reference |

|---|---|---|---|

| This compound | 2-Hydroxy-6-methoxybenzaldehyde | Acrolein | chemsrc.com |

The aldehyde functionality allows this compound to serve as a key starting material for the synthesis of more complex, fused heterocyclic systems. For instance, related chromene-3-carbaldehydes have been used to synthesize novel coumarins linked to 1,3-thiazoles or 1,3,4-thiadiazoles, which are scaffolds of interest in medicinal chemistry. researchgate.net The reaction of the aldehyde with various nucleophiles can lead to the formation of pyrazoles, isoxazoles, and other biologically relevant moieties. semanticscholar.org The inherent reactivity of this building block makes it a valuable precursor for creating diverse chemical libraries for screening purposes. nih.gov

Potential for Developing Advanced Materials (e.g., Fluorescent Dyes, Pigments, Non-Linear Optical Materials)

The 2H-chromene substructure is a key component in various materials known for their unique photophysical properties. msu.edu This suggests that this compound could be a valuable precursor for advanced materials, although specific research on this isomer is limited.

The chromene ring system is related to coumarin (B35378), a well-known fluorophore scaffold used extensively in the development of fluorescent probes and dyes. mdpi.com By analogy, derivatives of this compound could exhibit interesting fluorescent properties, with the potential for the methoxy (B1213986) group to modulate the emission and absorption spectra. Furthermore, the broader class of chromenes has been incorporated into azo dyes, which are significant in the pigment industry due to their stability and optical properties. orientjchem.org The synthesis of azo dyes from chromene precursors indicates a potential application for this compound in the creation of novel colorants. orientjchem.org

Development of Chemosensors for Metal Ions